molecular formula C28H33N7O2 B1208151 6-[[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]quinoline

6-[[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]quinoline

Cat. No. B1208151
M. Wt: 499.6 g/mol
InChI Key: SXGVPWBSDOQTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]quinoline is a member of quinolines.

Scientific Research Applications

Anticancer and Antifungal Properties

  • A study by Shaikh et al. (2017) discusses the synthesis of tetrazolylmethyl quinolines, including compounds similar to the queried chemical. These compounds showed promising results in anticancer and antifungal analyses. Specifically, some compounds demonstrated significant growth inhibition (GI) against Melanoma (SK-MEL-5) and Breast Cancer (T-47D) cell lines. Additionally, these compounds displayed potential to moderate antifungal activities against A. fumigatus and C. albicans when compared to standard treatments (Shaikh et al., 2017).

Antimicrobial and Mosquito Larvicidal Activity

  • Research by Rajanarendar et al. (2010) on quinoline derivatives, which are structurally related to the queried compound, showed good antibacterial and antifungal activity. These compounds were also tested for mosquito larvicidal activity against Culex quinquefasciatus larvae, with some showing lethal effects (Rajanarendar et al., 2010).

Antibacterial and Pharmacological Agents

  • A study conducted by Marganakop et al. (2022) on novel quinoline derivatives, which includes compounds structurally similar to the queried chemical, revealed their potential as pharmacological agents. These compounds were analyzed for in vitro antimicrobial activity and showed correlations between their antimicrobial activity and energy differences in molecular structures (Marganakop et al., 2022).

Antitumor Properties

  • Mamedov et al. (2022) synthesized a series of quinolines, related to the queried compound, which were found to possess promising activity against a range of cancer lines. They specifically highlight compounds with N-methylpiperazine substituents that demonstrated significant antitumor properties without causing hemolysis or cytotoxicity against normal human cells (Mamedov et al., 2022).

properties

Product Name

6-[[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]quinoline

Molecular Formula

C28H33N7O2

Molecular Weight

499.6 g/mol

IUPAC Name

6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(2-methylbutan-2-yl)tetrazol-5-yl]methyl]quinoline

InChI

InChI=1S/C28H33N7O2/c1-4-28(2,3)35-27(30-31-32-35)26(22-8-9-23-21(17-22)6-5-11-29-23)34-14-12-33(13-15-34)18-20-7-10-24-25(16-20)37-19-36-24/h5-11,16-17,26H,4,12-15,18-19H2,1-3H3

InChI Key

SXGVPWBSDOQTOM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)N1C(=NN=N1)C(C2=CC3=C(C=C2)N=CC=C3)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]quinoline
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6-[[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]quinoline
Reactant of Route 3
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6-[[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]quinoline
Reactant of Route 4
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6-[[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]quinoline
Reactant of Route 5
Reactant of Route 5
6-[[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]quinoline
Reactant of Route 6
6-[[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]quinoline

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